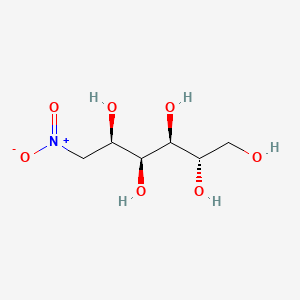

1-Deoxy-1-nitro-L-glucitol

Description

Contextualization within Nitro Sugar Derivatives and Carbohydrate Synthesis

1-Deoxy-1-nitro-L-glucitol belongs to the class of compounds known as nitro sugars or deoxynitro carbohydrates. scispace.com The chemistry of nitro sugars has become a substantial field of study, primarily focusing on the synthesis and transformation of these derivatives. scispace.com Nitroalkanes, like nitromethane (B149229), are crucial reagents for introducing the nitro group into carbohydrate frameworks. scispace.comacs.org This process is fundamental as it opens up pathways to a wide array of other functional groups.

The introduction of a nitro group into a sugar molecule is significant for several reasons:

Electron-Withdrawing Nature : The nitro group is strongly electron-withdrawing, which influences the reactivity of the rest of the molecule. mdpi.com

Versatile Transformation : The nitro group can be converted into various other functionalities, most notably an amino group through reduction, providing access to important amino sugars. mdpi.comscispace.com It can also be transformed into a carbonyl group via reactions like the Nef reaction. researchgate.net

Carbon-Carbon Bond Formation : The acidity of the α-proton to the nitro group allows for its participation in carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction. mdpi.comsemanticscholar.org

Nitro sugars are considered valuable synthetic intermediates for creating rare and biologically significant compounds, particularly amino sugars, which are components of many antibiotics and other natural products. scispace.com The development of synthetic methods using nitro sugars, such as those involving 2-nitroglycals, has further expanded their utility in preparing biologically active molecules and complex glycoconjugates. researchgate.net

Historical Development of its Synthetic Utility

The primary and historically significant method for synthesizing this compound is the nitromethane cyclization, also known as the Henry reaction. semanticscholar.orgresearchgate.net This reaction involves the base-catalyzed addition of nitromethane to an aldehyde. In the case of this compound, the starting material is the readily available and relatively inexpensive L-arabinose. researchgate.netprepchem.comgoogle.com

The synthesis process can be summarized as follows:

Henry Reaction : L-arabinose is treated with nitromethane in the presence of a base, such as sodium methoxide (B1231860) in methanol (B129727). semanticscholar.orgprepchem.comgoogle.com This reaction extends the carbon chain of L-arabinose by one carbon, leading to the formation of a mixture of epimeric 1-deoxy-1-nitro-hexitols. semanticscholar.orgresearchgate.net

Epimer Formation : The addition of the nitromethyl group to the aldehyde of L-arabinose is not stereospecific, resulting in a mixture of this compound and its C-2 epimer, 1-deoxy-1-nitro-L-mannitol. researchgate.netprepchem.com

Separation : The two epimers, this compound and 1-deoxy-1-nitro-L-mannitol, are then separated from the crude product mixture by fractional crystallization from ethanol. prepchem.comgoogle.com this compound is the more soluble of the two. prepchem.comgoogle.com

Significance as a Chiral Building Block in Organic Synthesis

Carbohydrates are considered fundamental components of the "chiral pool," which comprises readily available, inexpensive, and enantiomerically pure compounds used as starting materials in asymmetric synthesis. acs.orgnumberanalytics.comrroij.combuchler-gmbh.com this compound, being derived from L-arabinose, is an excellent example of a chiral building block. acs.orgrroij.com Its value lies in the dense stereochemical information embedded in its structure, which can be transferred to a target molecule, simplifying the synthesis of complex chiral products. numberanalytics.com

The utility of this compound as a chiral building block is enhanced by the versatility of the nitro group. This functional group allows for a variety of chemical transformations to introduce new functionalities with stereocontrol. mdpi.com A significant application is the synthesis of nitrogen-containing compounds. mdpi.com The reduction of the nitro group to an amine provides a direct route to chiral amino alcohols and amino sugars, which are crucial substructures in many pharmaceuticals and biologically active natural products. mdpi.comscispace.com

Furthermore, the transformation of this compound into L-glucose provides a chiral starting material for the synthesis of other L-series carbohydrates and their derivatives. researchgate.netprepchem.com For instance, L-glucose derived from this intermediate can be used to synthesize the L-enantiomer of other important molecules. semanticscholar.orgresearchgate.net The ability to use this compound to construct rare and valuable chiral molecules underscores its significance in modern organic chemistry, enabling the efficient synthesis of enantiomerically pure compounds for various applications, including drug discovery and materials science. numberanalytics.combuchler-gmbh.com

Structure

3D Structure

Properties

CAS No. |

69257-51-8 |

|---|---|

Molecular Formula |

C6H13NO7 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m1/s1 |

InChI Key |

HOFCJTOUEGMYBT-VANKVMQKSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)[N+](=O)[O-] |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of 1 Deoxy 1 Nitro L Glucitol

Henry Reaction (Nitroaldol Reaction) as the Primary Synthetic Pathway

The cornerstone for the synthesis of 1-Deoxy-1-nitro-L-glucitol is the Henry, or nitroaldol, reaction. This reaction facilitates the crucial carbon-carbon bond formation between a nitroalkane and an aldehyde, in this case, nitromethane (B149229) and L-arabinose, respectively. wikipedia.org The reaction proceeds via the addition of the nitromethane anion to the carbonyl group of L-arabinose, extending the carbon chain and introducing the nitro group, which is a versatile functionality for further chemical transformations.

Optimization of Reaction Conditions for L-Arabinose Condensation

The successful synthesis of this compound via the Henry reaction is highly dependent on the careful optimization of reaction conditions to maximize the yield of the desired product. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants.

In the seminal work by Sowden and Fischer, the condensation of L-arabinose with nitromethane was conducted at room temperature, allowing for a controlled reaction rate. nih.gov The reaction progress is typically monitored over a period of several hours to ensure completion. The stoichiometry of the reactants is also a critical factor, with a slight excess of nitromethane often employed to drive the reaction towards the product side.

| Parameter | Condition | Rationale |

| Temperature | Room Temperature | Balances reaction rate and minimizes side reactions. |

| Reactant Ratio | Slight excess of nitromethane | Maximizes the conversion of L-arabinose. |

| Reaction Time | Several hours | Allows for the reaction to proceed to completion. |

This table illustrates typical starting parameters for the optimization of the Henry reaction between L-arabinose and nitromethane.

Role of Catalyst Systems: Sodium Methoxide (B1231860) and Other Base-Mediated Approaches

The Henry reaction is base-catalyzed, and the choice of the base is crucial for the deprotonation of nitromethane to form the reactive nitronate anion. Sodium methoxide (NaOMe) in methanol (B129727) is a commonly employed and effective catalyst for this transformation. nih.gov The methoxide ion is sufficiently basic to generate the nitronate anion, initiating the nucleophilic attack on the carbonyl carbon of L-arabinose.

While sodium methoxide is a standard choice, other base systems can also be utilized. These include other alkali metal alkoxides, such as sodium ethoxide, as well as organic bases like triethylamine. The selection of the catalyst can influence the reaction rate and, in some cases, the diastereoselectivity of the reaction. The concentration of the base must be carefully controlled, as higher concentrations can promote side reactions, such as the Cannizzaro reaction of the aldehyde or elimination reactions of the product.

| Catalyst System | Role | Considerations |

| Sodium Methoxide | Strong base, generates nitronate anion | Most commonly used, effective in alcoholic solvents. |

| Other Alkoxides | Similar to sodium methoxide | Reactivity may vary based on the alkyl group. |

| Organic Bases (e.g., Triethylamine) | Milder base | May offer better control and minimize side reactions. |

This table summarizes common base catalysts used in the Henry reaction for the synthesis of nitro alcohols.

Influence of Solvent Systems on Reaction Yield and Stereoselectivity

The polarity of the solvent can significantly impact the diastereoselectivity of the reaction. Polar protic solvents, like methanol, can solvate the transition state through hydrogen bonding, which can influence the facial selectivity of the nucleophilic attack on the L-arabinose carbonyl. The choice of solvent can affect the ratio of the resulting diastereomers, namely the L-gluco and L-manno configurations.

| Solvent | Polarity | Influence on Reaction |

| Methanol | Polar Protic | Good solubility for reactants, facilitates sodium methoxide catalysis. |

| Ethanol | Polar Protic | Similar to methanol, can be used with corresponding alkoxide bases. |

| Water | Polar Protic | Can be used, but may require different catalyst systems. |

| Aprotic Solvents (e.g., THF, DMF) | Polar Aprotic | Less common for this specific reaction but can influence stereoselectivity in other Henry reactions. |

This table outlines the influence of different solvent systems on the Henry reaction.

Precursor Chemistry: L-Arabinose as the Foundation for Carbon Chain Extension

L-arabinose, a naturally occurring pentose (B10789219), serves as an excellent chiral precursor for the synthesis of this compound. Its well-defined stereochemistry provides a template for the creation of new stereocenters during the carbon chain extension via the Henry reaction. The use of L-arabinose directly leads to the L-series of the resulting hexose (B10828440) derivatives.

Stereochemical Implications of L-Arabinose in the Henry Reaction

The inherent chirality of L-arabinose plays a crucial role in directing the stereochemical outcome of the Henry reaction. The addition of the nitromethane anion to the aldehyde group of L-arabinose creates a new stereocenter at the C2 position of the resulting hexitol (B1215160) chain. The existing stereocenters in the L-arabinose backbone influence the facial selectivity of this addition, leading to the formation of two diastereomers: this compound and 1-Deoxy-1-nitro-L-mannitol.

The prediction of the major diastereomer can be rationalized using stereochemical models such as the Felkin-Anh model. openochem.orgchemistnotes.com This model considers the steric hindrance around the carbonyl group and predicts that the nucleophile will attack from the less hindered face. In the case of L-arabinose, the conformation of the sugar chain will dictate the preferred trajectory of the incoming nitronate anion, thus influencing the ratio of the L-gluco to L-manno diastereomers.

Diastereoselective Synthesis and Isolation Challenges

A significant challenge in the synthesis of this compound is the control of diastereoselectivity. The Henry reaction on L-arabinose typically yields a mixture of the L-gluco and L-manno epimers. Achieving a high diastereomeric excess of the desired L-gluco isomer often requires careful optimization of the reaction conditions or the use of chiral catalysts or auxiliaries.

| Challenge | Approach |

| Control of Diastereoselectivity | Optimization of reaction conditions (temperature, solvent, catalyst), use of chiral ligands or catalysts. |

| Isolation of this compound | Fractional crystallization, column chromatography (e.g., silica (B1680970) gel, ion-exchange). |

This table highlights the primary challenges in the synthesis of this compound and the common approaches to address them.

Formation and Separation of Epimeric Mixtures with 1-Deoxy-1-nitro-L-mannitol

The standard and most documented synthesis of this compound begins with the five-carbon sugar, L-arabinose. google.comchempap.org The core of this synthesis is the Henry reaction, a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. semanticscholar.orgresearchgate.net In this specific case, nitromethane (CH₃NO₂) is added to L-arabinose. semanticscholar.org

The reaction is typically carried out by treating a suspension of L-arabinose in methanol with nitromethane in the presence of a strong base, such as sodium methoxide. google.comsemanticscholar.org The base deprotonates nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the aldehyde carbon of L-arabinose. This chain extension reaction adds a sixth carbon atom, converting the pentose into a mixture of six-carbon nitrohexitols.

A critical outcome of this reaction is the formation of a new stereocenter at the C2 position. The addition of the nitromethane to the diastereotopic sides of the carbonyl group of L-arabinose is not highly stereoselective, leading to the formation of two epimers: this compound and 1-deoxy-1-nitro-L-mannitol. chempap.orgsemanticscholar.orgresearchgate.net These two compounds differ only in the configuration of the hydroxyl group at the C2 position. The reaction typically yields a crystalline mixture of these two epimers in approximately equal proportions. semanticscholar.orgresearchgate.net

| Reactants & Conditions | Products | Product Ratio |

| L-Arabinose, Nitromethane, Sodium Methoxide in Methanol | This compound & 1-Deoxy-1-nitro-L-mannitol | ~1:1 |

Fractional Crystallization Techniques for Epimer Resolution

Following the synthesis, the primary challenge lies in the separation of the two epimers from the crude product mixture. The most effective and commonly cited method for this resolution is fractional crystallization. google.comchempap.org This technique leverages the differing solubilities of the two epimers in a specific solvent system.

The crude mixture of this compound and 1-deoxy-1-nitro-L-mannitol is typically dissolved in ethanol. google.com Upon cooling or concentration of the ethanolic solution, the less soluble epimer, 1-deoxy-1-nitro-L-mannitol, crystallizes out of the solution first. google.comchempap.org This allows for its separation by filtration. The more soluble epimer, this compound, remains in the mother liquor. google.com It can then be recovered by concentrating the filtrate. To achieve high purity, samples of each nitro alcohol may require additional recrystallizations. google.com

The physical properties of the purified epimers confirm their distinct identities. google.com

| Compound | Melting Point | Specific Rotation [α]D | Solubility in Ethanol |

| This compound | 106-107 °C | +7.44° (c 3.2, water) | More soluble |

| 1-Deoxy-1-nitro-L-mannitol | 133-134 °C | +6.67° (c 5.4, water) | Less soluble |

Alternative and Modified Synthetic Routes to Nitrohexitols (General Principles)

While the Henry reaction on L-arabinose is the principal route to this compound, the synthesis of nitrohexitols in general is governed by the principles of the nitroaldol (Henry) reaction. A key challenge in applying this reaction to carbohydrate synthesis is controlling the stereochemistry of the newly formed chiral centers, which frequently results in diastereomeric mixtures requiring careful purification. Modifications to this route could theoretically involve exploring different base catalysts or reaction solvents to influence the epimeric ratio, although specific examples for this L-arabinose reaction are not widely documented.

Alternative synthetic strategies for nitro-sugars can be conceptualized. One such general pathway involves reductive amination. This multi-step approach would begin with the conversion of a sugar alcohol to an amino derivative. This intermediate would then undergo nitrosation, followed by oxidation, to transform the amino group into a nitro group. This method provides a different approach to introducing the nitro functionality onto a carbohydrate backbone, avoiding the direct stereochemical challenges of the Henry reaction's carbon-carbon bond formation step.

Chemical Transformations and Derivatization Strategies of 1 Deoxy 1 Nitro L Glucitol

Conversion to L-Hexoses via the Nef Reaction

The Nef reaction is a cornerstone transformation for converting primary nitroalkanes into their corresponding aldehydes. mdpi.comwikipedia.org In carbohydrate chemistry, this reaction provides a powerful method for synthesizing aldoses from 1-deoxy-1-nitroalditols, which are typically prepared via the Sowden-Fischer synthesis (the condensation of nitromethane (B149229) with a lower aldose). mdma.chyoutube.com This approach effectively elongates the carbon chain of a sugar by one unit.

Synthesis of L-Glucose from 1-Deoxy-1-nitro-L-glucitol

The synthesis of L-Glucose, the rare enantiomer of the ubiquitous D-Glucose, can be achieved from this compound using the Nef reaction. This process mirrors the established conversion of other 1-deoxy-1-nitro-hexitols to their corresponding hexoses. For instance, a closely related transformation is the synthesis of D-idose from 1-deoxy-1-nitro-D-iditol, which proceeds in a 68% yield under classical Nef conditions. mdma.ch

The reaction involves two primary steps:

Formation of the Nitronate Salt: this compound is first treated with a strong base, such as sodium hydroxide, to deprotonate the carbon atom alpha to the nitro group. This deprotonation results in the formation of a stable sodium nitronate salt.

Acid Hydrolysis: The nitronate salt is then subjected to hydrolysis under strongly acidic conditions. This step converts the nitronate back into a nitronic acid, which is subsequently hydrolyzed to yield the target aldehyde (L-Glucose) and nitrous oxide. mdpi.comwikipedia.org

This synthetic route is significant as it provides access to L-Glucose, a valuable compound for biochemical studies and as a potential non-caloric sweetener.

Reaction Conditions and Yield Optimization for Nef Reaction

The success of the Nef reaction is highly dependent on carefully controlled reaction conditions to maximize the yield of the desired aldehyde and minimize the formation of side products. mdma.ch The original protocol, which used concentrated sulfuric acid, has been described as potentially violent. mdpi.com

Key Parameters for Optimization:

Temperature: The reaction is typically performed at low temperatures, often starting at or below 0 °C, to control the exothermic nature of the acid hydrolysis and improve selectivity.

Reagents: While the classical approach uses strong mineral acids like sulfuric acid, various alternative methodologies have been developed. nih.gov These include oxidative methods using reagents like ozone, permanganate, or Oxone®, and reductive methods employing titanium salts (e.g., TiCl₃). mdpi.comnih.gov The choice of reagent can influence the reaction's mildness and tolerance to other functional groups within the molecule.

Optimization involves a careful balance of these parameters to ensure the complete conversion of the nitronate salt while preventing degradation of the resulting sugar product in the strongly acidic medium.

| Parameter | Typical Condition | Purpose/Rationale |

| Base (Step 1) | Sodium Hydroxide (NaOH) | Deprotonation to form the nitronate salt. |

| Acid (Step 2) | Sulfuric Acid (H₂SO₄) | Hydrolysis of the nitronate intermediate. |

| pH (Step 2) | < 1 | To prevent the formation of oxime and other side products. mdma.ch |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize degradation. |

| Solvent | Water | Aqueous medium required for hydrolysis. |

Isolation and Purification of L-Glucose

Following the acid hydrolysis step of the Nef reaction, the reaction mixture contains the desired L-Glucose, along with inorganic salts (e.g., sodium sulfate) and residual strong acid. A multi-step purification process is required to isolate pure L-Glucose.

Neutralization: The first step is to carefully neutralize the excess acid in the reaction mixture, often with a base like barium carbonate or calcium carbonate, which forms an insoluble sulfate salt that can be removed by filtration.

Ion-Exchange Chromatography: To remove the remaining inorganic ions, the neutralized and filtered solution is passed through ion-exchange resins. mdpi.com A combination of a strong acid cation-exchange resin and a weak base anion-exchange resin is typically used to effectively deionize the sugar solution. researchgate.netnih.gov

Crystallization: The deionized L-Glucose solution is concentrated under reduced pressure. The resulting syrup is then induced to crystallize, often by seeding or by dissolving in a solvent like aqueous ethanol, to yield pure, crystalline L-Glucose.

Alternative purification techniques can include the use of activated charcoal to remove colored impurities or column chromatography on silica (B1680970) gel, although deionization followed by crystallization is the most common and effective method for small, neutral monosaccharides. nih.gov

Anhydridization Reactions and Cyclic Derivatives

The polyhydroxy nature of this compound allows it to undergo intramolecular cyclization reactions to form anhydro-nitrohexitols. These reactions, typically catalyzed by acid, result in the formation of a stable cyclic ether (an anhydro bridge) through the elimination of a water molecule between two hydroxyl groups.

Formation of Anhydro-Nitrohexitols (e.g., 2,6-Anhydro-1-deoxy-1-nitro-D-mannitol)

The formation of an anhydro bridge within a nitrohexitol structure creates a more rigid, bicyclic-like system. While the specific cyclization of this compound is not widely documented, the formation of related structures, such as 2,6-anhydro-1-nitro-1-desoxyheptitols and other anhydro sugar derivatives, is known. wikipedia.org

The formation of a compound like 2,6-Anhydro-1-deoxy-1-nitro-D-mannitol would involve an intramolecular etherification reaction. In this specific example, a cyclic ether linkage is formed between the carbon at the C-2 position and the carbon at the C-6 position. This type of reaction locks the otherwise flexible hexitol (B1215160) chain into a defined conformation, which can be a valuable strategy in the synthesis of complex carbohydrate-based molecules.

Mechanistic Considerations for Intramolecular Cyclization

The intramolecular cyclization to form anhydro derivatives is generally an acid-catalyzed process that proceeds via a nucleophilic substitution (S_N2) mechanism. researchgate.net The mechanism for the formation of a cyclic ether from a polyol like this compound can be described by the following general steps:

Protonation: In the presence of a strong acid catalyst, one of the hydroxyl groups in the hexitol chain is protonated. This converts the hydroxyl group (-OH), which is a poor leaving group, into a good leaving group (-OH₂⁺).

Nucleophilic Attack: Another hydroxyl group within the same molecule then acts as a nucleophile. It attacks the carbon atom bearing the protonated hydroxyl group.

Ring Closure and Deprotonation: This intramolecular attack displaces the water molecule and forms the new C-O-C bond, creating the anhydro ring. A final deprotonation step regenerates the acid catalyst and yields the neutral anhydro-nitrohexitol product.

The regioselectivity of the cyclization (i.e., which hydroxyl groups react to form the ring) is influenced by thermodynamic and kinetic factors, including the stability of the resulting ring (5- and 6-membered rings are favored) and the steric accessibility of the reacting groups. Lewis acids can also be employed to catalyze such etherification reactions. rsc.org

Preparation of Glycosylated and Thiosaccharide Derivatives

The synthesis of glycosylated and thiosaccharide derivatives of this compound often proceeds through unsaturated precursors, which are highly reactive towards nucleophilic addition.

Addition Reactions to 1,2-Dideoxy-1-nitro-hex-1-enitols as Precursors

A key strategy for introducing glycosidic and thioglycosidic linkages involves the use of 1,2-dideoxy-1-nitro-hex-1-enitols, which are nitroalkene derivatives of hexitols. These compounds act as Michael acceptors, readily undergoing conjugate addition reactions with various nucleophiles. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack nih.govrsc.org.

Thiols, in particular, are excellent nucleophiles for this reaction. The addition of a thiol to a nitroalkene, such as a 1,2-dideoxy-1-nitro-hex-1-enitol, typically proceeds via the thiolate anion (RS⁻) and results in the formation of a stable carbon-sulfur bond at the C-2 position nih.gov. This thia-Michael addition is a versatile method for creating thiosaccharide derivatives. The reaction is often reversible and can be influenced by factors such as pH and the pKa of the thiol nih.gov.

Synthesis of 2-S-Glycosylated Nitro-glucitol and Mannitol (B672) Peracetates

Following the Michael addition of a thiol to the nitroalkene precursor, the resulting 2-thio-substituted 1-deoxy-1-nitro-hexitol can be further modified. A common approach involves the peracetylation of the hydroxyl groups to yield the corresponding peracetate derivative. This not only protects the hydroxyl groups for subsequent reactions but also enhances the solubility of the compound in organic solvents, facilitating purification.

The synthesis of 2-S-glycosylated nitro-glucitol and its epimer, nitro-mannitol, peracetates demonstrates the utility of this approach. The reaction involves the initial conjugate addition of a protected thiocarbohydrate (a glycosylthiol) to the 1,2-dideoxy-1-nitro-hex-1-enitol. The resulting adduct, a thiodisaccharide precursor, is then acetylated using a reagent like acetic anhydride in the presence of a catalyst to afford the final peracetylated product.

Reductive Transformations of the Nitro Group (to Amines or Other Nitrogen Functions)

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group or other nitrogen-containing functionalities, providing access to a class of compounds known as glycamines or 1-amino-1-deoxy-alditols.

A highly effective method for the reduction of 1-deoxy-1-nitroalditols is the use of freshly prepared ferrous hydroxide [Fe(OH)₂] doi.org. This electron-transfer reduction proceeds rapidly at room temperature under an inert atmosphere and provides high yields of the corresponding 1-amino-1-deoxy-alditols. A significant advantage of this method is the suppression of the retro-Henry reaction, which can be a problematic side reaction under other conditions doi.org. The resulting amines are typically isolated as their trifluoroacetate salts.

Catalytic hydrogenation is another widely employed method for the reduction of aliphatic nitro compounds doi.org. This process typically involves hydrogen gas and a metal catalyst.

Common Catalysts for Hydrogenation of Nitroalkitols

| Catalyst | Description |

|---|---|

| Palladium on Carbon (Pd/C) | A versatile and common catalyst for nitro group reductions. |

| Raney Nickel | An alternative catalyst, often used when other reducible groups are present. |

| Platinum(IV) Oxide (PtO₂) | An effective catalyst for the reduction of aliphatic nitro compounds. |

The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity. For instance, the reduction of 1-deoxy-1-nitro-L-mannitol (the C-2 epimer of the L-glucitol derivative) with ferrous hydroxide has been shown to produce 1-amino-1-deoxy-L-mannitol in a 93% yield doi.org.

The resulting 1-amino-1-deoxy-L-glucitol can serve as a precursor for further derivatization, such as in reductive amination reactions. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a secondary or tertiary amine wikipedia.orgnih.govnih.gov. This allows for the introduction of a wide range of substituents at the nitrogen atom, further expanding the chemical diversity of derivatives accessible from this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Anhydro-1-deoxy-1-nitro-L-glucitol |

| 2,5-Anhydro-D-mannitol |

| 1,2-Dideoxy-1-nitro-hex-1-enitol |

| 2-S-Glycosylated Nitro-glucitol peracetate |

| 2-S-Glycosylated Nitro-mannitol peracetate |

| 1-Amino-1-deoxy-L-glucitol |

Stereochemical Analysis and Control in 1 Deoxy 1 Nitro L Glucitol Chemistry

Configurational Assignment and Notation (L-Configuration)

The stereochemical designation of 1-Deoxy-1-nitro-L-glucitol is rooted in the Fischer projection system, a convention developed by Emil Fischer for representing the three-dimensional structure of carbohydrates in two dimensions. deanza.edu In this system, the "L" configuration is determined by the orientation of the hydroxyl group on the highest-numbered chiral carbon atom. wordpress.comscribd.comyale.edu

For a hexose (B10828440) derivative like this compound, the reference chiral center is C5. The "L" notation indicates that in the Fischer projection, the hydroxyl group on C5 points to the left. This configuration is analogous to that of L-glyceraldehyde, the enantiomeric standard for the L-series of carbohydrates. deanza.edu The complete stereochemistry of this compound is directly derived from its parent sugar, L-glucose, where the hydroxyl groups at C2, C4, and C5 are on the left, and the hydroxyl group at C3 is on the right. The reduction of the aldehyde group of L-glucose to a primary alcohol and the replacement of the C1 hydroxyl with a nitro group does not alter the configuration of the chiral centers C2 through C5.

Table 1: Stereochemical Configuration of this compound

Diastereomeric Control in the Henry Reaction

The primary synthetic route to this compound and its epimers is the Henry (or nitroaldol) reaction. nih.gov This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. Specifically, this compound is synthesized by the reaction of nitromethane (B149229) with L-arabinose. nih.gov

This chain-extension reaction adds a nitromethyl group to the aldehyde carbon (C1) of L-arabinose, creating a new chiral center at what becomes C2 of the resulting hexose derivative. The nucleophilic attack of the nitromethane anion can occur from either face of the planar aldehyde group, leading to the formation of two diastereomers, also known as epimers. These epimers are this compound and 1-Deoxy-1-nitro-L-mannitol. deanza.eduunizg.hr

The diastereoselectivity of the Henry reaction under standard basic conditions is often low, resulting in a mixture of both epimers. The ratio of the glucitol to the mannitol (B672) diastereomer can be influenced by reaction conditions such as the choice of base, solvent, and temperature. The formation of both products is a classic example in carbohydrate chemistry, famously utilized by Emil Fischer in his proof of the stereochemistry of glucose. scribd.comunizg.hr The separation of these diastereomers is typically achieved by fractional crystallization.

Epimerization Phenomena in Nitro Sugar Systems

One of the key chemical properties of 1-deoxy-1-nitroalditols is their susceptibility to epimerization at the carbon adjacent to the nitro group (C2). This compound exists in a dynamic equilibrium with its C2 epimer, 1-Deoxy-1-nitro-L-mannitol, particularly under basic conditions. This interconversion is a direct consequence of the reversibility of the Henry reaction.

The process is initiated by the abstraction of the acidic proton at C1 by a base. This leads to the formation of a planar nitronate (or aci-nitro) intermediate. The planarity at C1 means the stereochemical information at this center is temporarily lost. Subsequent protonation of this intermediate can occur from either face, leading back to the starting nitroalditol or to its C2 epimer. This reversible process allows for the interconversion between the glucitol and mannitol forms until a thermodynamic equilibrium is reached.

The mechanism of epimerization in nitro sugar systems hinges on the acidity of the α-proton to the nitro group and the formation of the aci-nitro intermediate. The nitro group is strongly electron-withdrawing, which significantly increases the acidity of the C-H bond at the C1 position, making it susceptible to deprotonation by even mild bases.

The key steps in the proton exchange mechanism are:

Deprotonation: A base removes the proton from C1 of the nitroalditol, forming a resonance-stabilized nitronate anion. This intermediate has a planar sp²-hybridized carbon at C1.

Reprotonation: The nitronate anion is subsequently reprotonated. The proton can be added back to the C1 carbon from either the re or si face.

Protonation from one face regenerates the original diastereomer (e.g., L-glucitol configuration).

Protonation from the opposite face results in the formation of the C2 epimer (e.g., L-mannitol configuration).

This proton exchange mechanism explains why isolating a single, pure diastereomer from the Henry reaction can be challenging and why treatment of a pure sample of this compound with a base will inevitably lead to the formation of some 1-Deoxy-1-nitro-L-mannitol.

Conformational Analysis of this compound and its Derivatives

The conformational behavior of acyclic sugar derivatives like this compound in solution is complex due to the flexibility imparted by rotation around multiple carbon-carbon single bonds. libretexts.org While specific high-resolution NMR studies on this compound are not widely reported, its conformational preferences can be inferred from studies of related acyclic alditols like D-glucitol and D-mannitol. nih.gov

In solution, acyclic polyols tend to adopt conformations that minimize steric hindrance and maximize stabilizing interactions, primarily intramolecular hydrogen bonding. scribd.comchemistrysteps.com Two main conformations are often considered for the carbon backbone:

Planar Zigzag Conformation: This extended conformation minimizes steric repulsions between substituents on the carbon chain (1,3-interactions).

Sickle (or Bent) Conformation: This folded conformation is often stabilized by intramolecular hydrogen bonds between non-adjacent hydroxyl groups, for example, between the O at C2 and the O at C4, or O at C3 and O at C5.

The preferred conformation is a balance between these effects. For this compound, the stereochemistry of the hydroxyl groups (derived from L-glucose) will influence the potential for stabilizing hydrogen bonds. Furthermore, the presence of the bulky and electronegative nitro group at C1 will introduce significant steric and electronic effects. Rotation around the C1-C2 bond will be particularly important, and the conformation will likely be one that minimizes unfavorable electrostatic interactions between the nitro group and the hydroxyl group at C2. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants (³JHH), can provide valuable information about the average dihedral angles and thus the predominant rotamer populations around the C-C bonds in solution. nih.gov

Table 2: Key Factors Influencing the Conformation of this compound

Compound Index

Table 3: List of Compounds Mentioned

Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a polyhydroxylated and chiral molecule like 1-Deoxy-1-nitro-L-glucitol, NMR is indispensable for confirming its constitution and relative stereochemistry.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to identify the different hydrogen and carbon atoms in a molecule based on their distinct chemical shifts. The electron-withdrawing nature of the nitro group (-NO₂) at the C1 position and the hydroxyl groups (-OH) along the carbon chain significantly influences these shifts.

In the ¹H NMR spectrum of this compound, the protons on the carbon backbone (H1 to H6) would be expected to resonate in specific regions. The two diastereotopic protons at C1, adjacent to the nitro group, would likely appear as a complex multiplet at a downfield chemical shift (typically in the range of 4.5-4.8 ppm) due to the strong deshielding effect of the nitro functionality. The methine protons (H2-H5) attached to carbons bearing hydroxyl groups would be expected in the 3.5-4.2 ppm region, with their specific shifts and coupling constants being highly dependent on the relative stereochemistry. The two diastereotopic protons at C6 would likely resonate more upfield.

The ¹³C NMR spectrum would similarly show six distinct signals for the carbon atoms. The C1 carbon, directly attached to the nitro group, would be significantly deshielded and is expected to appear around 75-80 ppm. The other carbons (C2-C6) bearing hydroxyl groups would resonate in the typical sugar alcohol region of 60-75 ppm.

While specific, experimentally verified NMR data for this compound are not readily found in the searched literature, a hypothetical assignment based on known values for similar nitro-alditols is presented below for illustrative purposes.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | ~4.6 (dd) | ~77 |

| C2 | ~4.0 (m) | ~72 |

| C3 | ~3.7 (m) | ~73 |

| C4 | ~3.8 (m) | ~70 |

| C5 | ~3.9 (m) | ~71 |

| C6 | ~3.6 (dd) | ~63 |

Note: This table presents predicted chemical shifts for illustrative purposes and is not based on reported experimental data for this compound.

To unambiguously assign the ¹H and ¹³C signals and to confirm the bonding framework and stereochemistry, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms (³J-coupling). It would be used to trace the proton connectivity from H1 through to H6, confirming the linear hexitol (B1215160) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal at ~4.6 ppm would correlate with the carbon signal at ~77 ppm, confirming their assignment to the C1 position.

The analysis of coupling constants (J-values) from the high-resolution ¹H NMR spectrum and cross-peak patterns in COSY spectra is crucial for deducing the relative stereochemistry of the chiral centers (C2, C3, C4, and C5).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₁₃NO₇), the expected exact mass can be calculated.

Calculated Molecular Mass of this compound

| Molecular Formula | Calculated Exact Mass |

|---|

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, non-volatile molecules like sugar alcohols. In ESI-MS, this compound would likely be observed as protonated molecules [M+H]⁺, sodiated molecules [M+Na]⁺, or deprotonated molecules [M-H]⁻ in negative ion mode. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments could reveal characteristic losses of water (H₂O), formaldehyde (B43269) (CH₂O), and the nitro group (NO₂), which would help to confirm the structure.

Optical Rotation Measurements for Chirality Determination

The chirality of a molecule, or its "handedness," is a critical aspect of its identity. This compound is a chiral compound, existing as one of a pair of enantiomers (the other being the D-isomer). Optical rotation measurement is a key technique to confirm the specific enantiomer present.

Chiral molecules have the property of rotating the plane of plane-polarized light. This rotation is measured using a polarimeter and is reported as the specific rotation [α]. The direction of rotation (clockwise or dextrorotatory, indicated by a '+' sign; counter-clockwise or levorotatory, indicated by a '-' sign) and its magnitude are characteristic properties of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

While a specific experimental value for the optical rotation of this compound has not been found in the surveyed literature, it is expected to have a value that is equal in magnitude but opposite in sign to its enantiomer, 1-Deoxy-1-nitro-D-glucitol. The "L" designation in the name refers to the configuration of the chiral center furthest from the most oxidized carbon, which is C5 in this case.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for the analysis of polar, non-volatile compounds like this compound.

A reported method for the analysis of this compound utilizes a reverse-phase (RP) HPLC approach on a Newcrom R1 column. sielc.com This type of column is designed for the retention of polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity of the compound is determined by the presence of a single major peak in the chromatogram, and its area can be used for quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used analytical technique for monitoring the progress of chemical reactions and for the preliminary analysis of the purity of compounds. For a polar, polyhydroxylated compound like this compound, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of polar and non-polar solvents is typically used to modulate the retention factor (Rf) of the analyte. A desirable Rf value is generally between 0.3 and 0.7 for effective separation.

Table 1: Illustrative TLC Parameters for Analysis of Polar Nitro-Sugars

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Exemplary) | Ethyl acetate (B1210297) : Ethanol : Water (8:2:1, v/v/v) |

| Visualization | Staining with p-anisaldehyde solution followed by heating |

| Expected Rf Range | 0.4 - 0.6 (indicative for polar nitroalditols) |

Column Chromatography (Silica Gel, Ion-Exchange, Reverse-Phase)

For the preparative isolation and purification of this compound, various column chromatography techniques are employed, each leveraging different chemical properties of the molecule.

Silica Gel Chromatography

Silica gel column chromatography is a standard method for the purification of synthetic compounds. The principle is similar to TLC, where separation is based on the differential adsorption of compounds to the silica stationary phase. For this compound, a gravity column or flash chromatography system packed with silica gel can be used. The elution is typically performed with a gradient of solvents, starting with a less polar system and gradually increasing the polarity to elute the compound of interest. For instance, a gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) could be effective. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) separates molecules based on their net charge. While this compound is a neutral molecule, this technique can be useful in separating it from ionic impurities or for the analysis of related charged derivatives. For example, under alkaline conditions, the hydroxyl groups of sugar alcohols can be deprotonated, allowing for interaction with an anion-exchange resin. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the analysis of carbohydrates and their derivatives.

Reverse-Phase Chromatography

Reverse-phase chromatography is a powerful technique for the analysis and purification of polar compounds. In this method, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. Research has shown that this compound can be analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC). sielc.com A common mobile phase for such separations consists of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid to improve peak shape. sielc.com This method is scalable and can be adapted for preparative separations to isolate pure this compound. sielc.com

Table 2: Chromatographic Purification and Analysis Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Principle of Separation |

|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Gradient of ethyl acetate in hexane | Adsorption based on polarity |

| Ion-Exchange Chromatography | Anion-exchange resin | Aqueous buffers (e.g., sodium hydroxide) | Separation of charged species |

| Reverse-Phase HPLC | Newcrom R1 (C18) | Acetonitrile, water, and phosphoric acid sielc.com | Partitioning between polar mobile phase and non-polar stationary phase |

Mechanistic Studies in Reactions Involving 1 Deoxy 1 Nitro L Glucitol

Detailed Reaction Mechanism of the Henry Condensation with Aldoses

The formation of 1-deoxy-1-nitro-L-glucitol is achieved through a Henry condensation, also known as a nitroaldol reaction. This reaction facilitates the formation of a new carbon-carbon bond by coupling a nitroalkane with an aldehyde or ketone in the presence of a base. In the synthesis of this compound, nitromethane (B149229) reacts with the aldopentose, L-arabinose.

The mechanism proceeds through the following steps:

Deprotonation: The reaction is initiated by the deprotonation of nitromethane by a base. The alpha-carbon of nitromethane is acidic (pKa ~10 in water), allowing a base (e.g., sodium hydroxide) to abstract a proton, forming a resonance-stabilized nitronate anion.

Nucleophilic Attack: The open-chain form of L-arabinose, which is in equilibrium with its cyclic hemiacetal forms, presents a free aldehyde group. The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the L-arabinose. This step creates a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.

Protonation: The β-nitro alkoxide is subsequently protonated by a proton source, typically the conjugate acid of the base used in the first step or upon acidic workup, to yield the final β-nitro alcohol product.

A critical aspect of this reaction is its stereochemistry. The attack of the planar nitronate anion on the aldehyde can occur from either face of the carbonyl group. This lack of facial selectivity at the newly formed stereocenter (C2 of the resulting hexitol) leads to the formation of two epimers: this compound and 1-deoxy-1-nitro-L-mannitol. The ratio of these diastereomers is influenced by the reaction conditions.

Mechanism of the Nef Reaction for Nitrohexitols

The Nef reaction is a transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. For nitrohexitols like this compound, this reaction is a key step in the chain extension of sugars, effectively converting the nitromethyl group into a carbonyl group to form a hexose (B10828440). The reaction is typically performed by treating the salt of the nitro compound with a strong mineral acid.

The accepted mechanism for the Nef reaction is as follows:

Nitronate Salt Formation: The nitrohexitol is first treated with a base to form the corresponding nitronate salt.

Protonation to Nitronic Acid: The nitronate salt is then added to a strong acid. The initial protonation occurs on one of the oxygen atoms of the nitronate, not the carbon, to form a nitronic acid intermediate.

Second Protonation: The nitronic acid is protonated again on the other oxygen atom, forming a doubly-protonated species, which can be represented as an iminium ion resonance structure. researchgate.net

Nucleophilic Attack by Water: This protonated intermediate is highly electrophilic and is attacked by water, a nucleophile present in the aqueous acidic medium. researchgate.net

Intermediate Breakdown: The resulting intermediate is unstable and undergoes a series of steps involving proton transfers and elimination. This cascade leads to the release of the nitrogen-containing fragment, which ultimately decomposes to nitrous oxide (N₂O) and water. researchgate.net

Carbonyl Formation: The carbon backbone is left as an oxonium ion, which is deprotonated by water to yield the final aldehyde product, in this case, L-glucose (or L-mannose, depending on the starting epimer). researchgate.net

The reaction conditions, particularly the pH, are crucial; the hydrolysis must be conducted in strong acid (pH < 1) to prevent the formation of side products like oximes. youtube.com

Mechanistic Aspects of Anhydridization Reactions

Anhydridization of this compound involves an intramolecular cyclization via dehydration to form a cyclic ether, known as an anhydro sugar. These reactions are typically catalyzed by acid. While specific mechanistic studies on this compound are not widely documented, the mechanism can be inferred from well-established studies on the acid-catalyzed dehydration of other hexitols, such as D-glucitol (sorbitol). oup.comnih.gov

A plausible mechanism for the acid-catalyzed formation of an anhydro-1-deoxy-1-nitro-L-glucitol derivative (e.g., a 1,4-anhydro or 2,5-anhydro derivative) involves the following steps:

Protonation of a Hydroxyl Group: The reaction begins with the protonation of one of the hydroxyl groups by a strong acid (e.g., H₂SO₄). Protonation of a primary hydroxyl group (at C1 or C6) is often favored. This converts the hydroxyl group (-OH) into a good leaving group (-OH₂⁺). masterorganicchemistry.com

Intramolecular Nucleophilic Attack (Sₙ2): Another hydroxyl group within the same molecule then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This is an intramolecular Sₙ2 reaction. oup.com For example, the oxygen of the C4-hydroxyl could attack the C1 carbon, displacing water and forming a five-membered tetrahydrofuran (B95107) ring (a 1,4-anhydro derivative). oup.com

Deprotonation: The final step is the deprotonation of the resulting oxonium ion by a weak base (like water or the conjugate base of the acid catalyst) to yield the neutral cyclic ether product. masterorganicchemistry.com

The specific product formed (e.g., 1,4-anhydro, 2,5-anhydro, or 1,5-anhydro) depends on which hydroxyl groups participate in the reaction, governed by factors such as the thermodynamic stability of the resulting ring (five- and six-membered rings are generally favored) and steric hindrance. researchgate.net

Kinetic and Thermodynamic Considerations in Nitro Sugar Transformations

The principles of kinetic and thermodynamic control are crucial for understanding the product distribution in many nitro sugar transformations, particularly in diastereoselective reactions like the Henry condensation. chimia.ch When a reaction can lead to two or more different products, the outcome can be governed either by the rate at which the products are formed (kinetic control) or by their relative stability (thermodynamic control). researchgate.net

Kinetic Control: This regime favors the product that is formed the fastest, meaning the product that has the lowest activation energy (Ea). Kinetically controlled reactions are typically run at lower temperatures and for shorter durations, conditions under which the reaction is effectively irreversible. researchgate.net

Thermodynamic Control: This regime favors the most stable product, which has the lowest Gibbs free energy (G). Thermodynamically controlled reactions are conducted under conditions that allow for equilibrium to be established between the products, such as higher temperatures and longer reaction times. This requires the reaction pathways to be reversible. researchgate.netchimia.ch

In the context of the Henry condensation of nitromethane with L-arabinose, two epimers are formed. One epimer is the kinetic product (formed faster), while the other is the thermodynamic product (more stable). The relative stability of the alditol epimers is determined by the steric interactions between adjacent hydroxyl groups and the nitro group in their preferred conformations. By manipulating the reaction conditions, the ratio of these products can be influenced.

Table 1: Influence of Reaction Conditions on Product Distribution

| Control Regime | Typical Conditions | Favored Product | Rationale |

| Kinetic Control | Low Temperature, Short Reaction Time | The product with the lower activation energy of formation. | Insufficient energy to overcome the activation barrier for the reverse reaction or for conversion to the more stable product. researchgate.net |

| Thermodynamic Control | High Temperature, Long Reaction Time | The most thermodynamically stable product. | Sufficient energy allows the reaction to be reversible, leading to an equilibrium that favors the lowest energy product. researchgate.net |

Applications in Complex Carbohydrate and Natural Product Synthesis

Role in the Synthesis of Rare L-Hexoses (e.g., L-Glucose, L-Sucrose, L-Mannose)

The synthesis of L-hexoses is a significant challenge in carbohydrate chemistry because they are far less common in nature than their D-enantiomers. nih.govrsc.org 1-Deoxy-1-nitro-L-glucitol serves as a key building block in accessing these rare sugars, particularly through chain-extension reactions of more readily available five-carbon L-sugars.

The primary route to this compound is the Henry reaction (nitroaldol reaction), which involves the condensation of a pentose (B10789219), such as L-arabinose, with nitromethane (B149229). researchgate.net This reaction extends the carbon chain by one, converting the five-carbon L-arabinose into a mixture of six-carbon nitro-polyols. Specifically, the reaction with L-arabinose yields a mixture of the epimers this compound and 1-Deoxy-1-nitro-L-mannitol. researchgate.net

These nitro-polyols can then be converted into the corresponding L-hexoses through the Nef reaction, which transforms the nitro group into a carbonyl group.

L-Glucose: The L-gluco configured nitrolitol, this compound, is the direct precursor to L-glucose.

L-Mannose: Its epimer, 1-Deoxy-1-nitro-L-mannitol, obtained from the same initial Henry reaction, is the precursor to L-mannose.

L-Sucrose: Once L-glucose has been synthesized, it can be used as a key component in the synthesis of more complex structures like L-sucrose, the unnatural enantiomer of common table sugar. molaid.com The synthesis of L-sucrose involves the condensation of an L-glucose derivative with an L-fructose derivative. molaid.com

The significance of this pathway is its ability to generate valuable, rare L-sugars from inexpensive and abundant starting materials like L-arabinose. researchgate.net

Table 1: Synthesis of L-Hexose Precursors from L-Arabinose via Henry Reaction

| Starting Material | Reaction | Products | Subsequent Hexose (B10828440) |

|---|---|---|---|

| L-Arabinose | Henry Reaction (with Nitromethane) | This compound | L-Glucose |

Synthesis of L-Enantiomers of Biologically Relevant Carbohydrates

Most carbohydrates found in biological systems are D-enantiomers. mdpi.com The synthesis of their mirror-image counterparts, the L-enantiomers, is of great interest for studying biological processes and developing novel therapeutics. nih.gov L-sugars can have different, sometimes advantageous, properties compared to their natural D-forms; for example, they are often not metabolized by the body in the same way.

This compound is instrumental in this field as it provides a direct synthetic pathway to L-glucose, the enantiomer of the most fundamental biological sugar, D-glucose. researchgate.net The ability to synthesize L-glucose and other L-hexoses allows researchers to construct complex mirror-image carbohydrates, such as the unnatural enantiomer of a blood group trisaccharide, to investigate the role of chirality in molecular recognition. nih.gov The pathway starting from L-arabinose through this compound is a practical and efficient method for producing the L-series building blocks required for these sophisticated syntheses. researchgate.netnih.gov

Intermediacy in the Preparation of Glycosylated Compounds

Glycosylated compounds are molecules containing a carbohydrate moiety linked to another chemical species. The synthesis of these compounds requires activated carbohydrate building blocks known as glycosyl donors. L-hexoses derived from this compound can be converted into such donors, enabling their incorporation into more complex structures.

For example, the L-glucose synthesized from this compound is a precursor for the synthesis of L-sucrose. molaid.com In this synthesis, a derivative of L-glucose (specifically, 2,3,4,6-tetra-O-benzyl-α-L-glucopyranosyl chloride) acts as a glycosyl donor that is condensed with a protected L-fructofuranose derivative. molaid.com Furthermore, synthetic strategies have been developed to produce rare L-hexoses as highly functionalized thioglycosides, which are versatile glycosyl donors suitable for oligosaccharide synthesis. nih.gov This demonstrates that the L-sugars obtained via the this compound route are not end products but crucial intermediates for building glycosylated molecules and complex oligosaccharides.

Contribution to the Synthesis of Polyhydroxylated Nitrogen-Containing Compounds

The nitro group of this compound is a synthetic linchpin, not only for its conversion to a carbonyl group (Nef reaction) but also for its reduction to a primary amine. This transformation opens a pathway to a diverse class of polyhydroxylated nitrogen-containing compounds, which includes amino sugars and their derivatives.

The reduction of the nitro group to an amino group is a standard transformation that can be achieved through catalytic hydrogenation. mdpi.com Applying this to this compound would yield 1-amino-1-deoxy-L-glucitol (L-glucamine). These polyhydroxylated amino compounds are valuable chiral building blocks. They are precursors for the synthesis of:

Iminosugars: These are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. Compounds like 1-deoxynojirimycin (B1663644) are potent glycosidase inhibitors with therapeutic potential. researchgate.net The L-enantiomers of these structures can be accessed from L-sugar precursors.

β-Amino Acids: The chemistry of nitro sugars is central to the synthesis of complex, polyhydroxylated amino acids, where the nitro group serves as a precursor to the amino functionality. mdpi.com

Therefore, this compound contributes significantly to this area by providing access to chiral, polyhydroxylated C6 backbones containing a nitrogen functionality at a specific position, which is essential for synthesizing a wide range of biologically active nitrogenous compounds.

Table 2: Summary of Synthetic Applications

| Section | Precursor | Key Transformation | Resulting Compounds/Classes |

|---|---|---|---|

| 7.1 | This compound | Nef Reaction | L-Glucose, L-Sucrose |

| 7.2 | This compound | Nef Reaction | L-Enantiomers of common hexoses (e.g., L-Glucose) |

| 7.3 | L-Glucose (from precursor) | Conversion to Glycosyl Donor | Glycosylated compounds (e.g., L-Sucrose), Oligosaccharides |

Future Research Trajectories and Unexplored Chemical Reactivity

Development of Novel Stereoselective Synthetic Approaches to 1-Deoxy-1-nitro-L-glucitol and its Analogues

The controlled synthesis of this compound, with its multiple stereocenters, presents a formidable challenge. Future research will likely focus on developing more efficient and highly stereoselective synthetic routes, moving beyond traditional methods.

A primary avenue for exploration lies in the advancement of the asymmetric Henry (nitroaldol) reaction . mdpi.combuchler-gmbh.comnih.gov This carbon-carbon bond-forming reaction is crucial for constructing the 1-deoxy-1-nitroalditol backbone. The development of novel chiral catalysts, including organocatalysts and metal complexes, will be central to achieving high diastereoselectivity and enantioselectivity. mdpi.comrsc.orgorganic-chemistry.org For instance, the use of chiral ligands, potentially derived from carbohydrates themselves, could offer a powerful strategy for inducing the desired stereochemistry in the key nitroaldol condensation step. nih.gov

Another promising direction is the application of enzyme-catalyzed reactions . Biocatalysis offers the potential for unparalleled stereocontrol under mild reaction conditions. mdpi.com The screening and engineering of enzymes, such as nitroaldolases or transaminases, could provide a direct and environmentally benign route to this compound and its analogues.

Furthermore, the diastereoselective reduction of precursor ketones , such as 1-deoxy-1-nitro-L-fructose derivatives, warrants investigation. The use of chiral reducing agents or catalytic hydrogenation with chiral catalysts could provide a viable pathway to the desired glucitol stereoisomer.

| Synthetic Approach | Key Area of Development | Potential Advantages |

| Asymmetric Henry Reaction | Novel chiral organocatalysts and metal-ligand complexes | High stereocontrol, versatility with various substrates |

| Enzymatic Synthesis | Discovery and engineering of specific nitroaldolases | Exceptional stereoselectivity, mild and green reaction conditions |

| Diastereoselective Reduction | Chiral reducing agents and asymmetric hydrogenation | Access from alternative starting materials |

Exploration of Underutilized Reactivity of the Nitro Group in the Glucitol Framework

The nitro group in this compound is not merely a structural feature but a versatile functional handle for a wide array of chemical transformations. While its reduction to an amine is a well-established reaction, numerous other reactive pathways remain largely unexplored within this specific polyhydroxylated context.

Future research should delve into transformations such as the Nef reaction , which converts the primary nitro group into a carbonyl group, thereby providing access to novel aldehydic sugar derivatives. The conditions for this reaction would need to be carefully optimized to be compatible with the multiple hydroxyl groups of the glucitol backbone.

Denitration reactions , which replace the nitro group with a hydrogen atom, offer a pathway to 1-deoxy-L-glucitol. nih.gov Investigating milder and more selective denitration methods would be of significant interest.

Furthermore, the acidic nature of the α-proton to the nitro group allows for its participation in Michael addition reactions . This could be exploited for the formation of new carbon-carbon bonds and the synthesis of C-2 branched-chain sugar derivatives.

Finally, the potential for intramolecular cyclization reactions involving the nitro group and one or more of the hydroxyl groups presents an exciting avenue for the synthesis of novel heterocyclic compounds derived from the glucitol scaffold. rsc.org For instance, the transformation of 1-deoxy-1-nitro-D-glycero-L-manno-heptitol into cyclic derivatives has been reported, suggesting the feasibility of similar strategies with this compound. rsc.org

Computational Chemistry Approaches for Predicting Reactivity and Conformation

Computational chemistry offers powerful tools to predict and understand the chemical behavior of this compound, guiding experimental efforts and accelerating discovery.

Conformational analysis using methods like Density Functional Theory (DFT) can provide insights into the preferred three-dimensional structure of the molecule. Understanding the conformational preferences is crucial as it directly influences the molecule's reactivity and its interactions with other molecules, such as enzymes or catalysts.

Reactivity prediction is another key area where computational methods can be applied. By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and reaction transition states, it is possible to predict the most likely sites for nucleophilic or electrophilic attack and to estimate the activation energies for various potential reactions. This can help in identifying and prioritizing unexplored but potentially favorable reaction pathways.

Moreover, computational modeling can be employed to design and evaluate potential catalysts for the stereoselective synthesis of this compound. By simulating the interaction between different chiral catalysts and the reactants, it is possible to predict which catalysts are most likely to afford the desired stereoisomer with high selectivity.

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Conformational analysis and geometry optimization | Preferred 3D structure, intramolecular interactions |

| Frontier Molecular Orbital (FMO) Theory | Prediction of reactive sites | Identification of nucleophilic and electrophilic centers |

| Transition State Theory | Calculation of reaction barriers | Understanding reaction mechanisms and predicting feasibility |

| Molecular Docking | Simulation of catalyst-substrate interactions | Design of stereoselective catalysts |

Applications in Materials Science or Catalyst Design (if purely chemical)

The unique combination of a polyhydroxylated backbone and a reactive nitro group in this compound suggests potential applications in materials science and catalyst design.

The multiple hydroxyl groups provide sites for polymerization or cross-linking , suggesting that this compound could serve as a monomer or a building block for the synthesis of novel biodegradable polymers. The presence of the nitro group could impart unique properties to these materials, such as altered polarity or the potential for further chemical modification.

Design and Synthesis of Chemically Modified Derivatives for Targeted Transformations

The strategic chemical modification of this compound can lead to a diverse range of derivatives with tailored properties and reactivity, opening up new avenues for targeted chemical transformations.

A key strategy involves the selective protection and deprotection of the hydroxyl groups . This would allow for the regioselective introduction of other functional groups, leading to a wide array of novel structures. For example, selective tosylation or acylation could be followed by nucleophilic substitution to introduce azides, halogens, or other functionalities.

The transformation of the nitro group, as discussed in section 8.2, is another powerful tool for derivatization. The resulting amines or carbonyls can serve as handles for a host of subsequent reactions, such as amide bond formation, reductive amination, or Wittig-type reactions.

The synthesis of cyclic derivatives , as hinted at by studies on similar nitroalditols, is a particularly promising area. rsc.org Intramolecular reactions could lead to the formation of novel furanose, pyranose, or larger ring systems containing nitrogen, with potential applications in medicinal chemistry or as chiral building blocks.

By systematically exploring these derivatization strategies, a library of novel compounds based on the this compound scaffold can be generated, each with unique potential for further chemical exploration and application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Deoxy-1-nitro-L-glucitol, and what key reaction parameters influence yield?

- Methodological Answer : Two primary synthetic approaches are derived from glucitol derivatives:

- Catalytic Hydrogenation : Using Raney nickel for desulfurization of thio-glucopyranose precursors. Key parameters include catalyst loading (5–10 g per 1 g substrate) and reaction time, which affect acetyl group retention and side reactions .

- Radical Reduction : Employing AIBN and tributyltin hydride under reflux, optimizing temperature and stoichiometry to minimize undesired byproducts (e.g., benzyl ether cleavage) .

- Yield Optimization : Purification via column chromatography and recrystallization is critical to isolate the nitro-substituted product.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify sugar backbone stereochemistry and nitro group placement. Compare coupling constants (e.g., JH1-H2) to glucitol derivatives to confirm deoxygenation .

- IR : Nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) distinguish it from amine or amide analogs .

- MS : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]<sup>+</sup> for C6H13NO7), while fragmentation patterns verify nitro group stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of nitro-substituted glucitol derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals caused by conformational flexibility .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of nitro group orientation and sugar ring puckering .

- Isotopic Labeling : Use <sup>15</sup>N-labeled precursors to track nitro group behavior under reaction conditions, clarifying unexpected MS fragmentation .

Q. How can computational chemistry predict the stability and reactivity of this compound under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Model nitro group electronic effects on glycosidic bond stability. Compare activation energies for hydrolysis or reduction pathways .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. organic media) to predict solubility and aggregation tendencies .

- pKa Prediction : Tools like ACD/Labs Percepta estimate nitro group acidity, guiding pH-sensitive reaction designs (e.g., selective derivatization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.